molecular formula C8H6I2N6O B5997001 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE

2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE

Cat. No.: B5997001
M. Wt: 455.98 g/mol
InChI Key: ACMCKBOGSOTXJG-QDEBKDIKSA-N
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Description

2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE: is a complex organic compound that features both aromatic aldehyde and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-HYDROXY-3,5-DIIODOBENZALDEHYDE and 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE as the primary reactants.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The mixture is heated to facilitate the condensation reaction between the aldehyde and the hydrazone.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid are often used to accelerate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the iodine atoms can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3)

Major Products

    Oxidation: 2-HYDROXY-3,5-DIIODOBENZOIC ACID

    Reduction: 2-HYDROXY-3,5-DIIODOBENZYL ALCOHOL

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may interfere with cellular pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-3,5-DIIODOBENZALDEHYDE: Shares the same aldehyde group but lacks the hydrazone moiety.

    1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE: Contains the hydrazone group but lacks the aromatic aldehyde structure.

Uniqueness

2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE is unique due to the combination of both the aromatic aldehyde and hydrazone functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2,4-diiodo-6-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2N6O/c9-5-1-4(7(17)6(10)2-5)3-11-12-8-13-15-16-14-8/h1-3,17H,(H2,12,13,14,15,16)/b11-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMCKBOGSOTXJG-QDEBKDIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=NNC2=NNN=N2)O)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NC2=NNN=N2)O)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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